molecular formula C24H19N5O3S B2355427 N-(4-methoxyphenyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 894246-94-7

N-(4-methoxyphenyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B2355427
CAS No.: 894246-94-7
M. Wt: 457.51
InChI Key: GSHPLVCFNIJIBI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H19N5O3S and its molecular weight is 457.51. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Agents

A study highlighted the synthesis of thiadiazolyl and thiazolidinonyl quinazolin-4 3H-ones, including derivatives structurally related to the compound , for their potential as anticonvulsant agents. These compounds showed promising activity compared to standard drugs, indicating their potential in treating convulsive disorders (Archana, Srivastava, & Kumar, 2002).

Cytotoxicity Against Cancer Cells

Another study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This demonstrates the compound's relevance in cancer research and its potential application in developing new anticancer therapies (Hassan, Hafez, & Osman, 2014).

Antimicrobial, Analgesic, and Anti-inflammatory Properties

Research on novel quinazoline derivatives has been conducted to assess their antimicrobial, analgesic, and anti-inflammatory activities. This investigation revealed that certain modifications to the quinazoline structure could enhance these properties, suggesting the compound's utility in developing new therapeutics for pain, inflammation, and infections (Dash, Dash, Laloo, & Medhi, 2017).

Nematocidal Activity

A study on the synthesis of novel 1,2,4-oxadiazole derivatives, including a moiety similar to the compound , demonstrated good nematocidal activity against Bursaphelenchus xylophilus. This finding indicates the compound's potential application in agriculture for controlling harmful nematodes (Liu, Wang, Zhou, & Gan, 2022).

Inhibitors of Cyclic GMP Phosphodiesterase

Research into quinazoline derivatives as inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE) suggested that certain structural features are critical for inhibitory activity. This application is significant in cardiovascular research, particularly in developing treatments for conditions like hypertension (Takase et al., 1994).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-methylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3S/c1-14-5-3-4-6-19(14)26-23-28-29-22(31)18-12-7-15(13-20(18)27-24(29)33-23)21(30)25-16-8-10-17(32-2)11-9-16/h3-13H,1-2H3,(H,25,30)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHPLVCFNIJIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)OC)N=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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